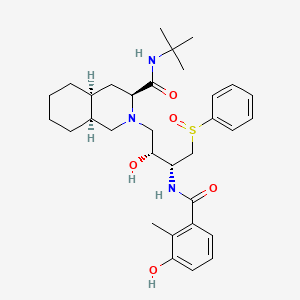

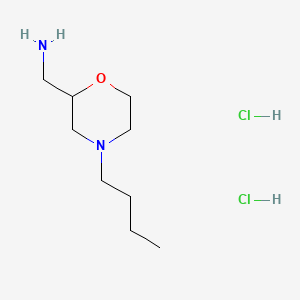

![molecular formula C15H21NO5 B587289 Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate CAS No. 474295-85-7](/img/structure/B587289.png)

Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate” is a compound that belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .

Synthesis Analysis

An efficient protocol for the synthesis of this compound has been reported . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis

The molecular formula of this compound is C15H21NO5. The average mass is 295.335 Da. The structure of this compound includes a tert-butoxycarbonyl group, an amino group, and a 4-hydroxyphenyl group .Chemical Reactions Analysis

The compound has been involved in reactions such as reduction and inversion . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 364.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±6.0 kJ/mol and a flash point of 174.3±26.5 °C .Scientific Research Applications

Synthesis and Transformations : This compound can be synthesized from simpler molecules like glycine methyl ester hydrochloride. It has been used in studies exploring acid-catalyzed reactions with various amines, yielding substitution products. These reactions have implications for the development of new chemical compounds and materials (Baš et al., 2001).

Antioxidant Applications : It's a crucial raw material for antioxidants like 1010 and 1076. Enhancements in its synthesis process have been studied to improve yield and product quality. This research is significant for the production of effective antioxidants in various applications (Huo Xiao-jian, 2010).

Intermediate in Biotin Synthesis : The compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Its synthesis from L-cystine demonstrates its importance in the biosynthesis of essential biomolecules like fatty acids and amino acids (Shuanglin Qin et al., 2014).

Lubricant Antioxidant Development : Research has explored loading this compound onto mesoporous silica nanoparticles to create antioxidants for synthetic ester lubricant oils. This application showcases its potential in enhancing the stability and performance of industrial lubricants (Lina Huang et al., 2018).

Chemical Structure Analysis : Studies have been conducted to understand the molecular and crystal structure of similar compounds. This research helps in understanding the properties and potential applications of these molecules in various fields (E. Jankowska et al., 2002).

Antimicrobial Agent Synthesis : There's research into synthesizing derivatives of this compound with potential antimicrobial activities. This is significant for the development of new drugs and treatments for bacterial and fungal infections (Kristina Mickevičienė et al., 2015).

Mechanism of Action

properties

IUPAC Name |

methyl (3S)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJDLGRKFKSJCD-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731068 |

Source

|

| Record name | Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474295-85-7 |

Source

|

| Record name | Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

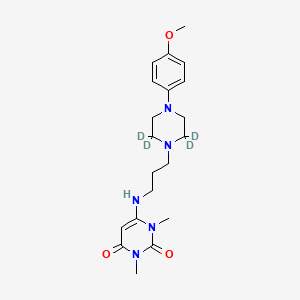

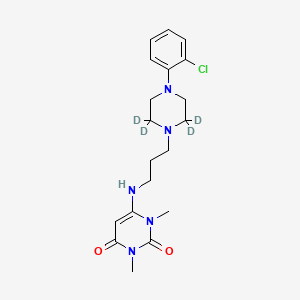

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)

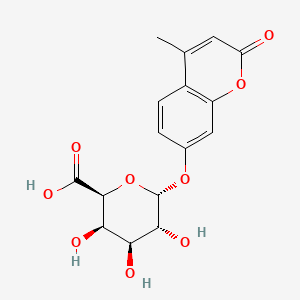

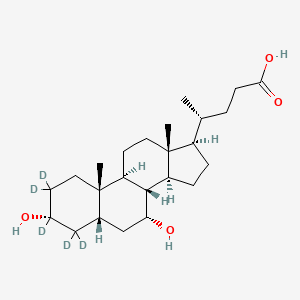

![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)